3-(6-chloro-9H-purin-9-yl)propan-1-ol is a chemical compound with significant relevance in medicinal chemistry due to its structural similarities to purines, which are vital components of nucleic acids. The compound is classified under the category of organic compounds, specifically as an alcohol derivative of purine. Its molecular formula is , and it has a molecular weight of approximately 283.757 g/mol. This compound's unique structure and properties make it a subject of interest in various scientific studies.
The synthesis of 3-(6-chloro-9H-purin-9-yl)propan-1-ol can be approached through several methods, primarily focusing on the functionalization of purine derivatives. One common method involves:
This synthesis pathway allows for the introduction of the propan-1-ol group while maintaining the integrity of the purine structure.
The presence of the chlorine atom at position six on the purine ring significantly influences its chemical reactivity and biological activity.
3-(6-chloro-9H-purin-9-yl)propan-1-ol can participate in various chemical reactions typical for alcohols and halogenated compounds:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of 3-(6-chloro-9H-purin-9-yl)propan-1-ol primarily relates to its interaction with biological systems, particularly in relation to nucleic acid metabolism:
These mechanisms are crucial for understanding its potential therapeutic applications.
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 283.757 g/mol |
LogP (Partition Coefficient) | 0.8621 |
Polar Surface Area | 63.83 Ų |
These properties indicate that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.
3-(6-chloro-9H-purin-9-yl)propan-1-ol holds potential applications in various scientific fields:
Alcohol dehydrogenases enable enantioselective synthesis of chiral building blocks for nucleoside analogs. Wild-type ADHs from Lactobacillus kefir (LkADH) and engineered variants exhibit anti-Prelog stereopreference, producing (R)-configured alcohols with >99% enantiomeric excess (ee) in reductions of prochiral ketones. For example, LkADH catalyzes asymmetric reduction of 3-(6-chloro-9H-purin-9-yl)propanal to yield enantiopure 3-(6-chloro-9H-purin-9-yl)propan-1-ol, a key intermediate for adenosine analogs. The reaction employs NADPH-dependent hydride transfer from the si-face of the carbonyl substrate, ensuring absolute stereocontrol [2] [7].
Table 1: ADHs for Stereoselective Reduction of Prochiral Ketones
ADH Source | Cofactor | Stereopreference | ee (%) | Key Substrates |
---|---|---|---|---|
Lactobacillus kefir | NADP⁺ | Anti-Prelog | >99 | Aryl-alkyl ketones |
Candida magnoliae | NADP⁺ | Anti-Prelog | >99 | Ethyl 4-chloro-3-oxobutanoate |
Pseudomonas sp. | NAD⁺ | Anti-Prelog | 98 | α-Haloacetophenones |
Engineered LkADH Prince | NADP⁺ | Anti-Prelog | >99 | "Bulky-bulky" ketones |
Lipases such as Candida antarctica lipase B (CAL-B) resolve racemic alcohols through enantioselective acetylation. In synthesizing purine derivatives, this method separates enantiomers of heterocyclic alcohols with E-values >200. A key application is the resolution of racemic 3-(6-chloro-9H-purin-9-yl)propan-1-ol precursors, where the (S)-enantiomer is acetylated 20× faster than the (R)-counterpart. This strategy achieves 50% theoretical yield with >99% ee, though scalability requires immobilization for enzyme reuse [8].
Scalable chemoenzymatic synthesis integrates biphasic reaction systems and cofactor regeneration. For example:
Purine analogs undergo competitive N-7/N-9 alkylation. N-9 selectivity is achieved using:
Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) activate carbonyl intermediates for regioselective etherification. In prostaglandin synthesis, DMSO/chloroform mixtures direct bromonium ion formation to yield bromohydrin ethers—key precursors for nucleoside side chains. This approach achieves diastereomeric ratios >20:1 [4] [9].
Table 2: Alkylation Strategies for Purine Functionalization
Method | Conditions | N-9 Selectivity | Yield (%) | Key Feature |
---|---|---|---|---|
Alkoxide Base | NaOEt, DMF, 60°C | 80% | 75 | Low-cost reagents |
Phase-Transfer Catalysis | Bu₄N⁺Br⁻, K₂CO₃, 80°C | 95% | 88 | Solvent-free operation |
Lewis Acid-Mediated | ZnCl₂, hemiaminal ether, 25°C | N/A | 70 | Diastereocontrol >20:1 |
Directed evolution of LkADH targets residues E145, F147, and Y190 near the substrate-binding tunnel. The triple mutant Lk-ADH Prince (E145F-F147L-Y190C) exhibits:
Lk-ADH Prince reduces 34 structurally diverse ketones, including pharmaceutically relevant substrates:
Table 3: Performance of Engineered Lk-ADH Prince
Substrate Class | Conversion (%) | ee (%) | Isolated Yield (%) | Reaction Scale |
---|---|---|---|---|
Aliphatic Ketones | 99.9 | >99 | 89 | 10 mmol |
Aryl-Alkyl Ketones | 98 | >99 | 91 | 100 mmol |
Diaryl Ketones | 65 | 99 | 38 | 5 mmol |
Heterocyclic Ketones | 95 | 98 | 85 | 50 mmol |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7